molecular formula C14H15FN4OS B1380293 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one CAS No. 1706442-89-8

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one

Cat. No. B1380293
CAS RN: 1706442-89-8
M. Wt: 306.36 g/mol
InChI Key: ZDBMJQISXADGHO-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one, also known as 4-F-PYR, is a novel synthetic compound with a wide range of potential applications in both scientific research and laboratory experiments. 4-F-PYR is a derivative of pyrrolidinone, a class of compounds commonly used in the pharmaceutical industry. 4-F-PYR has a unique structure that allows it to interact with a variety of biological molecules and systems in the body, making it a promising target for drug development.

Scientific Research Applications

Molecular Interactions and Crystallography

Research involving 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one and its derivatives has explored their molecular interactions and crystallography. For example, El-Emam et al. (2020) synthesized and analyzed the crystal structures of three adamantane-1,3,4-thiadiazole hybrid derivatives, utilizing quantum theory of atoms-in-molecules (QTAIM) approach and PIXEL method to characterize intra- and intermolecular interactions. Their findings highlighted the significant roles of N–H⋯N hydrogen bonding and H–H bonding in stabilizing these crystal structures (El-Emam et al., 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds related to 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one have been a focus of several studies. For instance, Bayrak et al. (2009) conducted synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, revealing that most compounds showed good to moderate activity (Bayrak et al., 2009). Another study by Holla et al. (2003) explored the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents, showing promising activity in the range of 10 μg/mL concentrations (Holla et al., 2003).

Anticancer Activity

Research into the anticancer activity of thiadiazole derivatives has shown promising results. Qin et al. (2020) synthesized novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety and characterized their anticancer activity, finding that some compounds exhibited superior inhibitory activity against cancer cell lines (Qin et al., 2020). Additionally, Gomha et al. (2015) prepared a series of arylazothiazoles and 1,3,4-thiadiazoles using a novel catalyst and evaluated their anticancer activity, revealing promising activity, especially in compounds with phenyl- and thiophen-2-yl-substituted 1,3-thiazole derivatives (Gomha et al., 2015).

properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c15-11-3-1-9(2-4-11)5-6-19-8-10(7-12(19)20)13-17-18-14(16)21-13/h1-4,10H,5-8H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBMJQISXADGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one

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